![molecular formula C14H11BrN4O2S2 B2553242 N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1114902-43-0](/img/structure/B2553242.png)
N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related thiazolo[4,5-d]pyrimidin-6(7H)-yl moieties and their synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
The synthesis of related thiazolopyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a compound with a thienopyrimidin moiety was achieved by condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . Similarly, the synthesis of thiazolo[3,2-a]pyrimidinones utilized doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide, leading to the formation of the desired products with the elimination of by-products like aniline . These methods suggest that the synthesis of the compound may also involve electrophilic building blocks and condensation reactions.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the crystal structure of a related compound was determined to belong to the tetragonal system with specific space group parameters . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values . These techniques would likely be applicable in analyzing the molecular structure of "N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide".
Chemical Reactions Analysis
The chemical reactivity of thiazolopyrimidine derivatives can be inferred from their interactions with other molecules. For instance, molecular docking studies can reveal how these compounds might interact with biological targets, such as enzymes or receptors . The reactivity can also be influenced by the presence of functional groups, such as the methylthio group, which could participate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidine derivatives can be characterized by their inhibitory concentrations (IC50) against various cancer cell lines, indicating their potential as antiproliferative agents . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insights into the compound's chemical stability and reactivity . Additionally, the molecular electrostatic potential (MEP) surface map can be investigated to understand the distribution of electronic density, which is crucial for predicting sites of chemical reactivity .
Scientific Research Applications
Antimicrobial Activity
A study by Kerru et al. (2019) synthesized a new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds, including ones similar to N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, demonstrated significant in vitro antimicrobial activity against various bacterial strains like E. coli and B. subtilis. The study highlights the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).
Antitumor Evaluation
El-Morsy et al. (2017) reported on the antitumor activity of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. These compounds were evaluated against the human breast adenocarcinoma cell line MCF7, with some derivatives showing mild to moderate antitumor activity. This suggests the potential of such compounds in cancer research and treatment (El-Morsy et al., 2017).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Gangjee et al. (2008) synthesized analogues of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and nonclassical analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, related to N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, were found to be potent against human TS and DHFR, indicating their potential in the treatment of diseases where inhibition of these enzymes is beneficial (Gangjee et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S2/c1-22-14-18-12-11(23-14)13(21)19(7-16-12)6-10(20)17-9-4-2-8(15)3-5-9/h2-5,7H,6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGZARWIMLASNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.